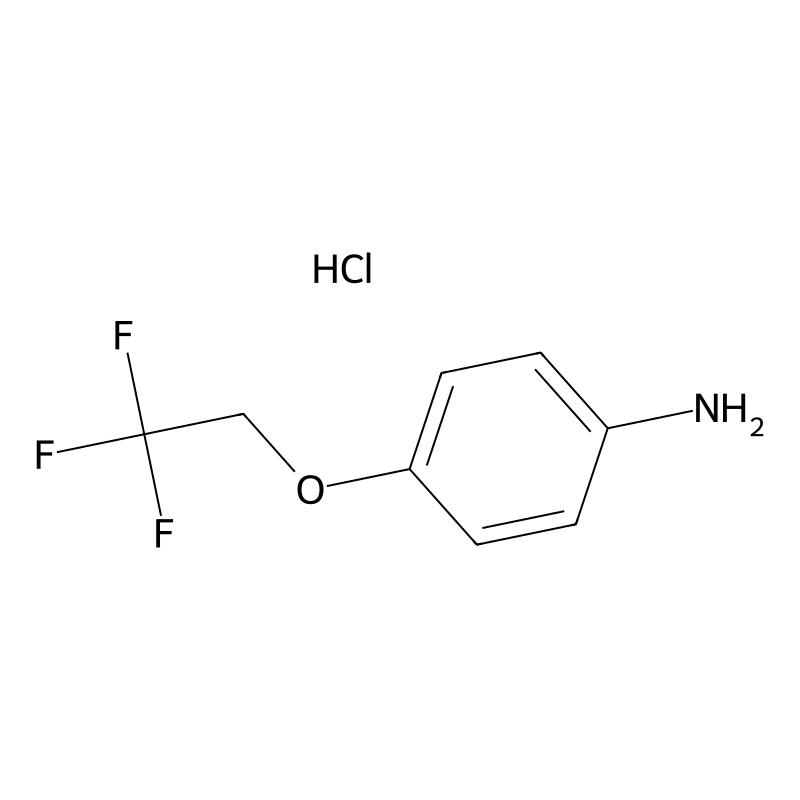

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride is a chemical compound characterized by its molecular formula C9H10F3NO·HCl and a molecular weight of 241.64 g/mol. It features a trifluoroethoxy group, which contributes to its unique chemical properties, including increased lipophilicity and potential biological activity. This compound is primarily used in scientific research, particularly in organic synthesis and biological studies .

There is no current information available regarding a specific mechanism of action for 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride.

Due to the lack of specific data, it's important to handle this compound with caution assuming similar properties to other aromatic amines. Potential hazards include:

Synthesis of Novel Materials

The presence of the trifluoromethoxy group and the aniline group suggests potential applications in the synthesis of new functional materials. The trifluoromethoxy group can introduce desirable properties like improved thermal stability and electrical conductivity, while the aniline group can participate in various chemical reactions for further functionalization. Some research explores using similar compounds for side-group liquid-crystalline polymethacrylates [].

Medicinal Chemistry

The aniline scaffold is a common building block in many drugs. Research involving related aromatic amines explores their potential for various therapeutic applications []. Further studies are needed to determine if 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride possesses any specific medicinal properties.

Chemical Intermediate

Due to its functional groups, 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride could potentially serve as a useful intermediate in the synthesis of more complex molecules. Research involving similar compounds explores their use in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates [].

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro compounds or quinones.

- Reduction: It can undergo reduction with agents like lithium aluminum hydride to yield amines or alcohols.

- Substitution: Nucleophilic substitution reactions may occur at the nitrogen of the aniline or the trifluoroethoxy group, producing substituted derivatives .

The biological activity of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride is notable for its potential interactions with enzymes and receptors. The trifluoroethoxy moiety enhances its binding affinity to specific molecular targets, making it a candidate for therapeutic applications. Research indicates that this compound may play a role in enzyme interactions and protein modifications, which are essential for drug development and biochemical studies .

The synthesis of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)methyl aniline with hydrochloric acid. The general conditions for this reaction include:

- Temperature: Ambient temperature

- Solvent: Commonly used solvents include dichloromethane or ethanol

- Catalyst: No specific catalyst is required for this reaction

In laboratory settings, the synthesis is optimized for yield and purity. Industrial production methods are less documented but generally follow similar synthetic principles on a larger scale .

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride has several applications across various fields:

- Chemistry: It serves as a reagent in organic synthesis and as a building block for complex molecules.

- Biology: The compound is used in studying enzyme interactions and protein modifications.

- Medicine: It is investigated for potential therapeutic applications in drug development.

- Industry: Utilized in producing specialty chemicals and materials .

Studies focusing on the interactions of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride with biological targets reveal its potential mechanisms of action. The trifluoroethoxy group enhances the compound's affinity for specific enzymes or receptors, leading to various biochemical effects. Understanding these interactions is crucial for exploring its therapeutic potential and applications in medicinal chemistry .

Several compounds share structural similarities with 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride. Key comparisons include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride | C9H11ClF3NO | Contains a methyl group that may alter its biological activity. |

| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C11H12ClF3N | Incorporates a pyridine ring which may affect its reactivity and binding properties. |

Uniqueness

The distinct trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride imparts unique chemical properties such as enhanced lipophilicity and improved binding affinity compared to similar compounds. These characteristics make it particularly valuable in biochemical research and drug development contexts .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant